6-Ethoxy-9-vinyl-9H-purin-2-amine
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Overview
Description
6-Ethoxy-9-vinyl-9H-purin-2-amine is a chemical compound with the molecular formula C9H11N5O It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-9-vinyl-9H-purin-2-amine typically involves the reaction of ethoxy-substituted purine derivatives with vinyl-containing reagents. One common method includes the alkylation of 6-ethoxy-9H-purin-2-amine with vinyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-9-vinyl-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form ethyl-substituted purine derivatives.
Substitution: The ethoxy and vinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce ethyl-substituted purines.
Scientific Research Applications
6-Ethoxy-9-vinyl-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-9-vinyl-9H-purin-2-amine involves its interaction with specific molecular targets. In biological systems, it may bind to purine receptors or enzymes involved in nucleotide metabolism. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-9H-purin-2-amine: Lacks the vinyl group, making it less reactive in certain chemical reactions.
9-Vinyl-9H-purin-2-amine: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-Ethoxy-9H-purin-6-amine: Has a different substitution pattern, leading to different chemical and biological properties.
Uniqueness
6-Ethoxy-9-vinyl-9H-purin-2-amine is unique due to the presence of both ethoxy and vinyl groups. This combination of functional groups provides a distinct set of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
214201-71-5 |
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Molecular Formula |
C9H11N5O |
Molecular Weight |
205.22 g/mol |
IUPAC Name |
9-ethenyl-6-ethoxypurin-2-amine |
InChI |
InChI=1S/C9H11N5O/c1-3-14-5-11-6-7(14)12-9(10)13-8(6)15-4-2/h3,5H,1,4H2,2H3,(H2,10,12,13) |
InChI Key |
FZKHXWNSLPEIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C=C)N |
Origin of Product |
United States |
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